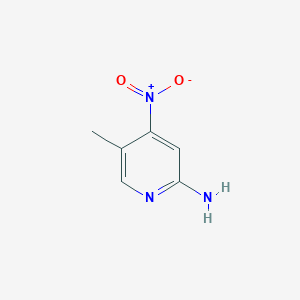
5-Methyl-4-nitropyridin-2-amine
Overview
Description
5-Methyl-4-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Methyl-4-nitropyridin-2-amine, a compound belonging to the nitropyridine class, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis Methods
Recent advancements in synthetic methodologies have improved the yield and purity of this compound. A common method involves the reaction of chloro-methyl-amino-pyridine with a base in a protic solvent, achieving high purity and yield .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, revealing its potential in multiple therapeutic areas:
- Antimicrobial Activity : Studies indicate that derivatives of nitropyridines exhibit significant antibacterial properties against strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.21 µM, suggesting potent antimicrobial efficacy .
- Antioxidant Properties : The compound has shown promising results in free radical scavenging assays, indicating its potential as an antioxidant agent. In vitro tests demonstrated that it effectively inhibited oxidative stress markers .
- Cytotoxicity : Evaluations of cytotoxic effects on human cancer cell lines revealed that certain derivatives possess selective cytotoxicity, making them candidates for further development in cancer therapeutics .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including α-glucosidase, which is relevant for diabetes management. The inhibitory activity was found to be significant compared to standard inhibitors .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Drug Development : Given its potent antimicrobial and cytotoxic properties, further investigation into its mechanisms of action could lead to the development of new therapeutic agents.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing drugs may enhance treatment outcomes in infectious diseases and cancer.
- Mechanistic Studies : Detailed studies on the molecular interactions between this compound and its biological targets will provide insights into optimizing its pharmacological properties.
Properties
IUPAC Name |
5-methyl-4-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZIMKRFVMVENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669264 | |
| Record name | 5-Methyl-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895520-03-3 | |
| Record name | 5-Methyl-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















